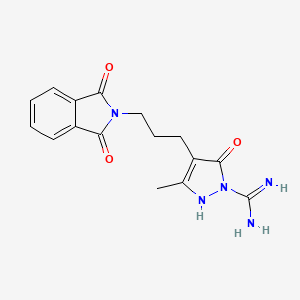
4-(3-(1,3-Dioxoisoindolin-2-yl)propyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(1,3-Dioxoisoindolin-2-yl)propyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of action
Isoindoline-1,3-diones and indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Mode of action
Indole derivatives are known for their diverse chemical reactivity and promising applications .
Biochemical pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
Indole derivatives have been found to have diverse biological activities and therapeutic possibilities .
Biologische Aktivität
4-(3-(1,3-Dioxoisoindolin-2-yl)propyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₇N₅O₃
- Molecular Weight : 327.34 g/mol
- CAS Number : 866145
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, this compound has shown promise in inhibiting tumor growth in various cancer cell lines.
Mechanism of Action :
The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell cycle progression. In vitro studies demonstrated a dose-dependent reduction in cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound in a xenograft model using human breast cancer cells. The treatment group showed a significant reduction in tumor size compared to the control group after four weeks of administration .
Case Study 2: Antimicrobial Testing
In a separate investigation, the antimicrobial effects were assessed using a panel of bacterial strains. The compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics .
Research Findings
Research has also focused on the structure–activity relationships (SAR) of pyrazole derivatives. Modifications to the pyrazole ring and side chains have been systematically explored to enhance biological activity and reduce toxicity.
Table: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl substitution at C3 | Increased potency against cancer cells |
| Hydroxyl group at C5 | Enhanced solubility and bioavailability |
| Dioxoisoindoline moiety | Critical for anticancer activity |
Eigenschaften
IUPAC Name |
4-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-methyl-3-oxo-1H-pyrazole-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-9-10(15(24)21(19-9)16(17)18)7-4-8-20-13(22)11-5-2-3-6-12(11)14(20)23/h2-3,5-6,19H,4,7-8H2,1H3,(H3,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBHTZNHGFXRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C(=N)N)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













